REACTION_CXSMILES
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[NH2:1][C:2]1[N:10]=[C:9]([CH2:11][CH2:12][CH:13]([OH:15])[CH3:14])[N:8]=[C:7]2[C:3]=1[N:4]=[C:5](Br)[N:6]2[CH3:16].[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1>CN(C=O)C>[NH2:1][C:2]1[N:10]=[C:9]([CH2:11][CH2:12][CH:13]([OH:15])[CH3:14])[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([N:19]1[N:20]=[CH:21][CH:22]=[N:18]1)[N:6]2[CH3:16]
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Name
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4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol
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Quantity
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1.4 g
|
Type
|
reactant
|
Smiles
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NC1=C2N=C(N(C2=NC(=N1)CCC(C)O)C)Br
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Name
|
CsCO3
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Quantity
|
5.9 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
1 mL
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Type
|
reactant
|
Smiles
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N1N=NC=C1
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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The mixture was stirred overnight at 90° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
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Details
|
was purified by flash chromatography (DCM/MeOH: 93/7)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1=C2N=C(N(C2=NC(=N1)CCC(C)O)C)N1N=CC=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |